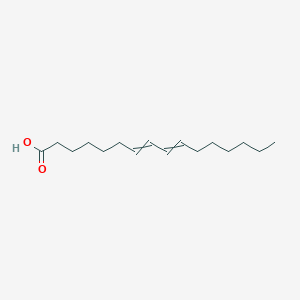

Hexadeca-7,9-dienoic acid

Description

Structure

3D Structure

Properties

CAS No. |

182200-12-0 |

|---|---|

Molecular Formula |

C16H28O2 |

Molecular Weight |

252.39 g/mol |

IUPAC Name |

hexadeca-7,9-dienoic acid |

InChI |

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-10H,2-6,11-15H2,1H3,(H,17,18) |

InChI Key |

OCAQQOFHFABVOA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CC=CCCCCCC(=O)O |

Origin of Product |

United States |

Structural Elucidation and Isomeric Characterization of Hexadecadienoic Acids

The precise identification of hexadecadienoic acid isomers is a significant analytical challenge due to the multiple possible locations and stereochemical configurations (cis/Z or trans/E) of the two double bonds within the sixteen-carbon chain. Advanced analytical methods are required to distinguish between these closely related structures.

Comparative Studies of (7Z,10Z)-Hexadeca-7,10-dienoic Acid and (7E,10E)-Hexadeca-7,10-dienoic Acid Isomers

The isomers (7Z,10Z)-Hexadeca-7,10-dienoic acid and (7E,10E)-Hexadeca-7,10-dienoic acid share the same molecular formula (C₁₆H₂₈O₂) and have double bonds at the 7th and 10th carbon positions. larodan.comnih.gov However, they differ in the spatial arrangement of the atoms around these double bonds, a property known as stereoisomerism. The "(Z)" designation (from the German zusammen, meaning together) indicates that the higher-priority substituents are on the same side of the double bond, resulting in a "cis" configuration. larodan.com Conversely, the "(E)" designation (from the German entgegen, meaning opposite) signifies that they are on opposite sides, creating a "trans" configuration. nih.gov

This difference in geometry, though subtle, leads to distinct physical properties and three-dimensional shapes. The cis-isomer has a more pronounced bend in its structure, while the trans-isomer is more linear. larodan.comnih.gov These structural variations can be characterized and compared using spectroscopic techniques. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy can differentiate between cis and trans isomers based on the coupling constants of the protons on the double bonds. Infrared (IR) spectroscopy is also useful, as trans double bonds typically exhibit a characteristic absorption band around 960-970 cm⁻¹ which is absent or weak for cis isomers.

| Property | (7Z,10Z)-Hexadeca-7,10-dienoic Acid | (7E,10E)-Hexadeca-7,10-dienoic Acid |

|---|---|---|

| CAS Number | 28290-73-5 larodan.com | Not explicitly available, often grouped nih.gov |

| Common Name | (Z,Z)-7,10-Hexadecadienoic acid larodan.com | (E,E)-7,10-Hexadecadienoic acid nih.gov |

| Molecular Formula | C₁₆H₂₈O₂ larodan.comnih.gov | |

| Molecular Weight | 252.39 g/mol larodan.comnih.gov | |

| Stereochemistry | Two cis (Z) double bonds larodan.com | Two trans (E) double bonds nih.gov |

Structural Characterization of Cis-9,12-Hexadecadienoic Acid

cis-9,12-Hexadecadienoic acid, also known as Palmitolinoleic acid, is another C16 di-unsaturated fatty acid. sigmaaldrich.comlarodan.com Its structural characterization relies on a combination of chromatographic and spectroscopic methods. Gas chromatography (GC) is often used to determine its purity, which for analytical standards is typically ≥95.0%. sigmaaldrich.com

The precise location of the double bonds at the 9th and 12th positions is confirmed using mass spectrometry (MS), often coupled with GC (GC-MS). nih.gov To pinpoint the double bonds unambiguously, a derivatization technique is frequently employed. One such method involves creating dimethyloxazoline (DMOX) derivatives, which produce characteristic fragmentation patterns in the mass spectrometer that clearly indicate the original positions of the double bonds. nih.gov The cis configuration of these double bonds is typically confirmed by ¹H-NMR spectroscopy, where the coupling constants of the olefinic protons provide definitive evidence of their stereochemistry.

| Identifier | Value |

|---|---|

| Synonym | Palmitolinoleic acid larodan.com |

| CAS Number | 5070-03-1 sigmaaldrich.comlarodan.com |

| Molecular Formula | C₁₆H₂₈O₂ sigmaaldrich.comlarodan.com |

| Molecular Weight | 252.39 g/mol sigmaaldrich.comlarodan.com |

Specific Elucidation of Hexadeca-7,9-dienoic Acid

This compound is distinguished by its conjugated double bond system, where the two double bonds are adjacent to each other. This conjugation gives it unique chemical and spectroscopic properties compared to its non-conjugated isomers.

The structural elucidation of this compound follows a rigorous analytical process:

Mass Spectrometry (MS): GC-MS analysis of the fatty acid methyl ester (FAME) is a primary step. To definitively locate the conjugated double bonds at the C-7 and C-9 positions, derivatization with dimethyl disulfide (DMDS) is a powerful technique. d-nb.inforesearchgate.net The DMDS adduct forms a cyclic derivative that, upon fragmentation in the mass spectrometer, yields ions characteristic of the original double bond locations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information. In the ¹H-NMR spectrum, the chemical shifts and coupling constants of the protons on the C-7, C-8, C-9, and C-10 carbons are diagnostic of the conjugated diene system and its stereochemistry (e.g., cis-trans, trans-trans).

Infrared (IR) Spectroscopy: IR spectroscopy can help confirm the stereochemistry. Trans-conjugated systems show a strong absorption band around 960-970 cm⁻¹, which is a key differentiator from cis isomers.

Recent studies have shown that conjugated metabolites, such as conjugated dienoic 16:2 (CD16:2) fatty acids, can be formed in cells, highlighting the importance of precise analytical methods to identify these specific isomers. nih.gov

Investigation of Chemically Modified and Biosynthetically Derived Analogues

The double bonds in hexadecadienoic acids are reactive sites that can be chemically modified to produce derivatives with altered properties.

Hydroxylated Derivatives and their Biological Activity

Hydroxylated derivatives are formed by adding one or more hydroxyl (-OH) groups to the fatty acid chain. These derivatives can be synthesized chemically, for example, through the reaction of the fatty acid methyl ester with selenium dioxide (SeO₂). nih.gov This reaction can produce mono-hydroxylated derivatives from linoleic acid (an 18-carbon analogue). nih.gov

These hydroxylated fatty acids have been shown to possess biological activity. Studies on hydroxylated derivatives of C18 unsaturated fatty acids, such as linoleic acid and conjugated linoleic acids (CLAs), have demonstrated moderate in vitro cytotoxicity against various human cancer cell lines. nih.gov The chemical structures of these hydroxylated products are typically characterized using liquid chromatography-mass spectrometry (LC-MS) and NMR spectroscopy. nih.govresearchgate.net The introduction of hydroxyl groups can significantly alter the molecule's polarity and its interaction with biological systems. nih.gov

Epoxidized Derivatives and Altered Reactivity

Epoxidation is a chemical reaction that converts a carbon-carbon double bond into a three-membered ring structure called an epoxide or oxirane. This transformation significantly alters the reactivity of the fatty acid. The strained nature of the epoxide ring makes it highly susceptible to ring-opening reactions by nucleophiles like water, alcohols, or acids. google.comresearchgate.net

This reactivity is the basis for producing a variety of other derivatives. For instance, the ring-opening of an epoxidized fatty acid with water or an alcohol can produce diol or ether-alcohol derivatives, respectively. rsc.orgcapes.gov.br The reaction of epoxidized fatty acids with phosphoric acid can lead to the formation of phosphate (B84403) esters and polyethers. rsc.org The degree of epoxidation can be controlled, allowing for the synthesis of resins with varying levels of reactivity for use in materials science. google.com The analysis of these reactions is often monitored by NMR and electrospray ionization mass spectrometry (ESI-MS). rsc.org

Nitroalkene Conjugates (e.g., 7-NO₂-Hexadeca-7,9-dienoic Acid)

Nitroalkene derivatives of fatty acids, formed by the addition of nitrogen dioxide to unsaturated fatty acids, are a class of signaling molecules. nih.gov These electrophilic species can react with nucleophilic amino acid residues in proteins, thereby modulating cellular processes. researchgate.net

The formation of nitroalkene derivatives is particularly favored in conjugated fatty acids. researchgate.net Studies on conjugated linoleic acid (CLA) have shown that it is a primary endogenous substrate for fatty acid nitration, yielding significantly more nitration products compared to non-conjugated linoleic acid. researchgate.net This process can occur under various physiological and pathological conditions, including during digestion and inflammation. researchgate.net The reaction is facilitated by the acidic environment of the stomach, which promotes the formation of nitrating species from dietary nitrite. nih.gov

Branched and Cyclic Analogues in Natural Products Research

The structural diversity of fatty acids in nature extends beyond simple straight-chain molecules to include branched and cyclic analogues.

Branched-chain fatty acids are characterized by the presence of one or more alkyl branches, typically methyl groups, along the main carbon chain. acs.org They are found in a variety of natural sources, including bacteria, where they can influence the fluidity of cell membranes. youtube.com The biosynthesis of branched-chain fatty acids often involves the use of branched-chain amino acids as primers. While the existence of branched-chain analogues of this compound is not specifically documented in the available research, the general occurrence of branched fatty acids in nature suggests the potential for their existence. youtube.comacs.org

Cyclic fatty acids are formed when the carbon chain of a fatty acid loops back on itself to form a ring structure. These can be formed during the heating of vegetable oils containing polyunsaturated fatty acids like linoleic and linolenic acid. aocs.org The cyclization process typically involves the formation of five- or six-membered rings. aocs.org For instance, heating sunflower oil, which is rich in linoleic acid, can lead to the formation of cyclic monoenoic fatty acids. aocs.org Similarly, dienoic cyclic fatty acids can be formed from the cyclization of linolenic acid. aocs.org Although natural sources of cyclic fatty acids are known, the formation of a cyclic analogue of this compound has not been specifically reported. nih.gov

Biosynthetic Pathways and Natural Occurrence of Hexadecadienoic Acids

Endogenous Metabolic Routes

The biosynthesis of hexadecadienoic acids involves a series of enzymatic reactions that modify precursor fatty acids. These pathways are crucial for producing a variety of biologically active lipids.

The biosynthesis of certain C16 dienoic acids can plausibly start from more common C18 polyunsaturated fatty acids like linoleic acid through a process of chain shortening. semanticscholar.org A well-documented example is the biosynthesis of (7Z,10Z)-7,10-hexadecadienal, the primary pheromone component of the moth Chilecomadia valdiviana. semanticscholar.org This process involves the removal of a two-carbon unit from the carboxylic acid end of linoleic acid via one cycle of β-oxidation, followed by modifications of the functional group. semanticscholar.org This pathway demonstrates that the double bond positions originally present in linoleic acid (at carbons 9 and 12) are conserved relative to the methyl end of the chain, becoming carbons 7 and 10 in the C16 product. semanticscholar.org

Studies using deuterium-labeled linoleic acid confirmed its role as a direct precursor to the C16 pheromone, as the label was incorporated into the final product. semanticscholar.org Furthermore, the ability of the organism to synthesize the pheromone de novo from saturated precursors like stearic acid was also demonstrated, indicating that it does not rely solely on dietary linoleic acid. semanticscholar.org While this research focuses on a hexadecadienal with a 7,10-diene system, it provides a strong model for how a 7,9-diene could be formed through modifications of a precursor like linoleic acid, involving both chain shortening and subsequent double bond isomerization or formation.

The formation of specific isomers of hexadecadienoic acid is critically dependent on two main classes of enzymes: desaturases and enzymes involved in chain shortening (β-oxidation).

Desaturases are enzymes that introduce double bonds into the acyl chains of fatty acids at specific positions. nih.govnih.gov These enzymes are essential for synthesizing unsaturated and polyunsaturated fatty acids from saturated precursors. nih.gov For instance, the biosynthesis of pheromones with conjugated double bond systems often involves specialized desaturases. In the European grapevine moth, Lobesia botrana, the production of its (E,Z)-7,9-dodecadienyl acetate (B1210297) pheromone requires a Δ7 desaturase to introduce the second double bond, creating the 7,9-diene system. nih.gov In plants, a plastidial Δ7-desaturase is responsible for the first desaturation of palmitic acid (16:0) to produce 7Z-hexadecenoic acid (16:1Δ⁷), a key step in the synthesis of C16 polyunsaturated fatty acids. biorxiv.org The action of such desaturases is fundamental to creating the specific double bond geometry required for a molecule's biological function.

Chain Shortening is primarily accomplished through the β-oxidation pathway, which systematically removes two-carbon units from the carboxyl end of a fatty acid. This process is crucial for converting longer-chain fatty acids, such as the C18 linoleic acid, into shorter C16 derivatives like hexadecadienoic acids. semanticscholar.org The biosynthesis of the moth pheromone (7Z,10Z)-7,10-hexadecadienal is a clear example where chain-shortening of linoleic acid is a key step. semanticscholar.org This enzymatic machinery allows organisms to modify dietary or endogenously synthesized fatty acids to produce a diverse range of signaling molecules and structural lipids.

| Enzyme Class | Function | Example in Unsaturated Fatty Acid Synthesis |

| Desaturase | Introduces double bonds at specific positions in an acyl chain. nih.gov | A Δ7 desaturase creates a double bond at the 7th carbon position, a key step in forming a 7,9-diene system in some insect pheromones. nih.gov |

| β-Oxidation Enzymes | Remove two-carbon units from the carboxyl end of a fatty acid. | Chain shortening of C18 linoleic acid to a C16 hexadecadienoic precursor. semanticscholar.org |

In plants, C16 fatty acids are key components of the "hexadecanoid pathway," which is integral to the synthesis of galactolipids, the most abundant lipids in chloroplast membranes. syntheselabor.defrontiersin.orgru.nl This pathway, often called the "prokaryotic pathway" due to its similarities with cyanobacterial lipid synthesis, occurs within the chloroplasts. syntheselabor.defrontiersin.org It begins with the desaturation of palmitic acid (16:0) to form hexadecenoic and subsequently hexadecadienoic and hexadecatrienoic acids. biorxiv.orgsyntheselabor.de

Specifically, the synthesis of (7Z,10Z,13Z)-hexadecatrienoic acid (16:3) is a hallmark of this pathway in so-called "16:3 plants" like Arabidopsis. biorxiv.orgsyntheselabor.de This process involves sequential desaturations of palmitic acid attached to the sn-2 position of glycerol (B35011) in lipids destined to become monogalactosyl diacylglycerol (MGDG). syntheselabor.de These C16 polyunsaturated fatty acids are thus major constituents of photosynthetic membranes and can be released to act as precursors for a class of signaling molecules known as oxylipins, including dinor-oxo-phytodienoic acid. syntheselabor.detcsedsystem.edu This pathway highlights a major route for the synthesis and accumulation of C16 unsaturated fatty acids within the galactolipids of plant cells.

Distribution and Isolation from Biological Sources

Hexadecadienoic acids and their derivatives are found in a variety of organisms where they serve diverse biological roles, from structural components of membranes to potent signaling molecules.

While specific data on the natural occurrence of Hexadeca-7,9-dienoic acid is limited in available research, other isomers of C16 unsaturated fatty acids are well-documented in plants. The most prominent is 7,10,13-hexadecatrienoic acid (16:3), which can be found in the leaves of numerous angiosperm species, sometimes constituting up to 20% of the fatty acids in galactolipids. syntheselabor.de Other related compounds, such as various Δ5,9 dienoic fatty acids, have also been identified in plant sources; for example, a C19 Δ5,9 acid was found in the flowers of Malvaviscus arboreus. sigmaaldrich.com Some microorganisms are also known to produce oxygenated derivatives of unsaturated fatty acids from precursors like linoleic acid. usda.gov

Fatty acid derivatives with a diene system, including the 7,9-diene structure, are frequently identified as potent semiochemicals, particularly as insect sex pheromones. Although these compounds are often shorter than C16, their biosynthesis provides insight into the formation and function of the 7,9-diene moiety.

A prime example is (E,Z)-7,9-dodecadienyl acetate, the major sex pheromone component of the European grapevine moth, Lobesia botrana. nih.gov This C12 molecule's bioactivity is dependent on its specific 7,9-conjugated double bond system. Similarly, (7Z,10Z)-7,10-hexadecadienal, a C16 aldehyde, is the main pheromone component for the moth Chilecomadia valdiviana, demonstrating the use of C16 diene structures for chemical communication. semanticscholar.org These examples underscore the importance of specific isomers of dienoic acids and their derivatives as highly specialized signaling molecules in the insect world.

| Compound | Organism | Function |

| (E,Z)-7,9-Dodecadienyl acetate | European grapevine moth (Lobesia botrana) | Major sex pheromone component. nih.gov |

| (7Z,10Z)-7,10-Hexadecadienal | Cossid moth (Chilecomadia valdiviana) | Main sex pheromone component. semanticscholar.org |

| (7Z,10Z,13Z)-Hexadecatrienoic acid | "16:3 Plants" (e.g., Arabidopsis thaliana) | Component of galactolipids in chloroplasts; precursor to oxylipin signals. syntheselabor.detcsedsystem.edu |

| 9-Oxo-2-decenoic acid | Honey bee (Apis mellifera) | Queen retinue pheromone, sex pheromone. nih.govillinois.edu |

Diversity in Marine Organisms

The marine environment is a rich source of diverse fatty acids, including various isomers of hexadecadienoic acid. While specific documentation of this compound in marine life is not abundant, the presence of other C16 dienoic acids is well-established. Marine organisms, from microorganisms to larger fauna, synthesize a wide array of fatty acids that are integral to their cell membranes and energy storage. The diversity of these fatty acids is influenced by factors such as diet, environmental conditions, and the organism's own enzymatic machinery. It is plausible that this compound exists as a minor component within the complex lipid profiles of some marine species, although further targeted research is needed for confirmation.

Biotransformation and Catabolism of Hexadecadienoic Acids

The breakdown of fatty acids is a crucial process for energy production in most organisms. For unsaturated fatty acids, and particularly those with conjugated double bonds like this compound, the catabolic pathways involve specialized enzymatic steps in addition to the standard beta-oxidation cycle.

Mechanisms of Beta-Oxidation and Metabolite Profiling

The catabolism of this compound is presumed to follow the general pathway of beta-oxidation, which occurs in the mitochondria. This process involves the sequential removal of two-carbon units from the fatty acid chain in the form of acetyl-CoA. However, the presence of conjugated double bonds necessitates the action of auxiliary enzymes to reconfigure the double bond positions for compatibility with the beta-oxidation enzymes.

For a conjugated fatty acid like this compound, the initial cycles of beta-oxidation would proceed normally until the conjugated system is reached. At this point, an isomerase would likely be required to shift the double bonds to a position that can be processed by enoyl-CoA hydratase, one of the core enzymes of beta-oxidation. Studies on the beta-oxidation of conjugated linoleic acids have shown that they are oxidized at a significant rate, suggesting that efficient enzymatic machinery for handling conjugated systems exists. nih.gov

Table 1: Key Enzymes in the Beta-Oxidation of Unsaturated Fatty Acids

| Enzyme | Function | Relevance to Conjugated Fatty Acids |

| Acyl-CoA Dehydrogenase | Introduces a double bond between the alpha and beta carbons. | Acts on saturated portions of the fatty acid chain. |

| Enoyl-CoA Hydratase | Adds a water molecule across the double bond. | Requires the double bond to be in a specific position and configuration. |

| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the hydroxyl group to a keto group. | A standard step in the beta-oxidation spiral. |

| Thiolase | Cleaves the beta-ketoacyl-CoA to release acetyl-CoA. | A standard step in the beta-oxidation spiral. |

| Enoyl-CoA Isomerase | Shifts the position and/or configuration of double bonds. | Crucial for processing the conjugated double bond system in this compound. |

| 2,4-Dienoyl-CoA Reductase | Reduces a conjugated diene system. | May be involved in the metabolism of certain intermediates. |

Metabolite profiling of such a pathway would be expected to reveal a series of acyl-CoA intermediates, each shortened by two carbons, as well as the final products of acetyl-CoA, FADH₂, and NADH, which then enter the citric acid cycle and electron transport chain for ATP production.

Enzymatic and Non-Enzymatic Oxidation Processes

In addition to beta-oxidation, fatty acids can undergo oxidative modifications through both enzymatic and non-enzymatic pathways. These processes can lead to the formation of a variety of oxidized lipids, some of which have important biological activities.

Enzymatic Oxidation: Enzymes such as lipoxygenases and cyclooxygenases can introduce oxygen into fatty acid chains with a high degree of specificity. While specific studies on this compound are lacking, research on conjugated linoleic acids has shown that they can be substrates for these enzymes, leading to the formation of various hydroxy, hydroperoxy, and keto derivatives. researchgate.net It is plausible that this compound could be similarly metabolized, yielding a range of oxylipins.

Non-Enzymatic Oxidation: Unsaturated fatty acids are susceptible to autoxidation, a free radical-mediated process that leads to a complex mixture of oxidation products. The conjugated double bond system in this compound would likely influence its susceptibility to and the products of non-enzymatic oxidation. Research on the oxidation of hexadecadienoic acid has shown it can be oxidized by O₂ to produce smaller molecules like hexanal and 7-oxoheptanoic acid. researchgate.netresearchgate.net

Conjugation with Glutathione and Cysteine

The electrophilic products of lipid oxidation can react with cellular nucleophiles, such as the thiol groups of glutathione (GSH) and cysteine. This conjugation is an important detoxification mechanism.

The oxidation of linoleic acid is known to produce reactive carbonyl compounds that can form adducts with glutathione, a process that can be catalyzed by glutathione S-transferases (GSTs). researchgate.netnih.gov These glutathione conjugates can be further metabolized to cysteine and N-acetylcysteine conjugates, which are then excreted. It is highly probable that oxidized derivatives of this compound would also undergo conjugation with glutathione and cysteine as part of their metabolic fate. nih.govnih.gov This pathway serves to neutralize potentially harmful reactive lipid species and facilitate their removal from the body.

Synthetic Methodologies for Hexadeca 7,9 Dienoic Acid and Its Analogues

Conventional Organic Synthesis Approaches

Conventional methods for synthesizing hexadeca-7,9-dienoic acid and its isomers often rely on well-established organic reactions, including alkenylation and fatty acid chain elongation techniques.

Alkenylation Reactions and Catalyst Application

Alkenylation reactions are fundamental to introducing the requisite double bonds into the fatty acid backbone. These reactions often necessitate the use of specific catalysts to control the position and geometry of the newly formed alkenes. For instance, the synthesis of certain dienoic acids may involve coupling reactions catalyzed by transition metals.

One reported synthesis for a related compound, (5Z,9Z)-5,9-hexadecadienoic acid, starts from 1,5-hexadiyne. This multi-step process culminates in a final hydrogenation step over Lindlar's catalyst to stereochemically yield the desired Z,Z-isomer with no observed double-bond isomerization. acs.org The use of specific catalysts and controlled reaction conditions, such as temperature and pressure, is crucial to ensure the correct formation of the double bonds.

Fatty Acid Elongation and Conjugation Strategies

Fatty acid elongation is a biological process that also finds parallels in synthetic chemistry. In biological systems, microsomal fatty acid elongation is the primary pathway for extending the carbon chain of fatty acids. nih.gov This process involves a series of four enzymatic reactions utilizing fatty acyl-CoA, malonyl-CoA, and NADPH as substrates. nih.gov The initial and rate-determining step is catalyzed by a family of enzymes known as fatty acid elongases (Elovl). nih.gov

In synthetic chemistry, analogous strategies are employed to build the carbon skeleton of long-chain fatty acids like this compound. These methods may involve the stepwise addition of two-carbon units to a shorter fatty acid precursor.

Furthermore, the synthesis of conjugated linolenic acids (CLNs), which are isomers of linolenic acid, involves enzymes called conjugases (FADXs). These enzymes are divergent forms of Δ12-oleate desaturases (FAD2) and can possess both desaturase and conjugase activities, converting linoleic or linolenic acid into conjugated forms. semanticscholar.org

Stereoselective Synthesis and Novel Reactions

The biological activity of dienoic acids is often highly dependent on the stereochemistry of their double bonds. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Ti-Catalyzed Homocyclomagnesiation of Dienes

A significant advancement in the stereoselective synthesis of Z,Z-dienoic acids is the use of titanium-catalyzed homocyclomagnesiation of 1,2-dienes. researchgate.netmdpi.com This novel reaction provides an efficient route to constructing the (5Z,9Z)-diene system. sciforum.net The methodology has been successfully applied to the synthesis of various 5Z,9Z-dienoic acids and their derivatives. researchgate.netmdpi.comsciforum.net The key step involves the intermolecular cross-cyclomagnesiation of aliphatic and oxygen-containing 1,2-dienes, catalyzed by complexes such as Cp2TiCl2. mdpi.commdpi.com This reaction leads to the formation of 1Z,5Z-dienes in high yields and with high stereochemical purity. sciforum.net

Development of Hybrid Molecules and Esters

Researchers have utilized the unique structures of dienoic acids to create hybrid molecules with enhanced or novel biological activities. This involves chemically linking the dienoic acid to other bioactive molecules, such as steroids or other natural products. researchgate.netmdpi.com For example, novel steroid derivatives of 5Z,9Z-dienoic acids have been prepared through DCC/DMAP-catalyzed esterification of (5Z,9Z)-tetradeca-5,9-dienoic acid with various steroid alcohols. researchgate.net

Similarly, hybrid molecules incorporating fragments of oleanolic acid and (5Z,9Z)-tetradeca-5,9-dienecarboxylic acid have been synthesized. mdpi.com Another example is the creation of hybrid compounds based on monocarbonyl derivatives of curcumin (B1669340) and (5Z,9Z)-icosa-5,9-dienoic acid. mdpi.com These synthetic strategies often involve esterification or amidation reactions to connect the different molecular components. mdpi.commdpi.com

Utilization in Chemical Manufacturing and Research

This compound and its analogues serve as important building blocks and research tools in various scientific fields. In chemical manufacturing, these fatty acids can be used as precursors for the synthesis of more complex organic molecules. Their unique structures, featuring multiple double bonds, allow for a variety of chemical transformations.

In research, these compounds are valuable as model systems for studying the chemical and physical properties of unsaturated fatty acids. For instance, the presence of two double bonds provides insight into the behavior of these molecules under different reaction conditions.

Role as a Precursor in Complex Organic Molecule Synthesis

While specific examples for this compound are not abundant in the literature, its structural relative, hexadeca-7,10-dienoic acid, serves as a valuable precursor in the synthesis of more complex organic molecules. The conjugated diene moiety in this compound is a reactive functional group that can participate in a variety of chemical transformations.

The double bonds can undergo reactions such as:

Oxidation: To form epoxides or other oxygenated derivatives.

Reduction: To yield partially or fully saturated fatty acids.

Substitution: Allowing for the introduction of other functional groups.

These transformations can lead to the creation of novel compounds with potential applications in materials science or as biologically active molecules. The ability to form various derivatives makes conjugated fatty acids like this compound versatile building blocks in organic synthesis. taylorandfrancis.com

Model Compound for Fundamental Fatty Acid Chemistry Studies

Conjugated fatty acids are excellent model compounds for investigating the chemical and physical properties of unsaturated lipids. The presence of the conjugated double bond system in this compound imparts unique structural and electronic properties compared to non-conjugated fatty acids.

Studies on analogous conjugated fatty acids have provided insights into:

Membrane Biophysics: The incorporation of conjugated fatty acids into biological membranes can affect their fluidity and functionality. nih.gov

Oxidative Stability: The conjugated system can influence the susceptibility of the fatty acid to oxidation, a key process in lipid chemistry and biology.

Enzymatic Reactions: The specific arrangement of double bonds can affect how the fatty acid interacts with enzymes involved in lipid metabolism. nih.gov

By studying the behavior of specific isomers like this compound, researchers can gain a more detailed understanding of the structure-function relationships of fatty acids.

Mechanistic Investigations of Biological Activities and Molecular Interactions

Interaction with Cellular Components and Membrane Dynamics

The lipophilic nature of Hexadeca-7,9-dienoic acid facilitates its incorporation into cellular membranes, where it can directly influence the physical properties and functions of these critical structures. Furthermore, its specific chemical structure allows for direct interactions with intracellular proteins, including enzymes and receptors, thereby modulating their activity.

The integration of fatty acids into the phospholipid bilayer of cell membranes is a key determinant of membrane fluidity, a property crucial for numerous cellular processes, including signal transduction, transport, and cell-cell interactions. The presence of double bonds in the acyl chains of fatty acids introduces kinks, which disrupt the tight packing of phospholipids (B1166683) and thereby increase membrane fluidity.

Research on various CLA isomers has demonstrated their isomer-specific effects on membrane biophysical properties. For instance, studies using synthetic phosphatidylcholines containing different CLA isomers have revealed significant differences in their effects on membrane surface area and permeability. Specifically, phosphatidylcholines with the trans-10, cis-12 CLA isomer were found to be less permeable to carboxyfluorescein compared to those with the cis-9, trans-11 isomer. nih.gov Furthermore, the trans-9, trans-11 isomer exhibited a lower affinity for cholesterol, a key regulator of membrane fluidity, compared to the trans-10, cis-12 isomer. nih.gov These findings suggest that the specific geometry of the conjugated double bonds in CLA isomers, such as that in this compound, likely plays a significant role in altering membrane structure and function. The incorporation of this compound into membranes could, therefore, modulate the activity of membrane-bound proteins and influence cellular responsiveness to external stimuli.

Dietary supplementation with a mixture of CLA isomers has been shown to increase the permeability of kidney membranes to glycerol (B35011), an effect correlated with the incorporation of these isomers into the membrane. nih.gov This suggests that the presence of conjugated dienes in the fatty acid structure can directly impact membrane transport functions.

| CLA Isomer in Phosphatidylcholine | Effect on Carboxyfluorescein Permeability | Affinity for Cholesterol | Reference |

| trans-10, cis-12 | Less permeable | Higher | nih.gov |

| cis-9, trans-11 | More permeable | Lower | nih.gov |

| trans-9, trans-11 | Inhibitory to lecithin-cholesterol acyltransferase | - | nih.gov |

| cis-9, cis-11 | Inhibitory to lecithin-cholesterol acyltransferase | - | nih.gov |

Beyond its effects on membrane dynamics, this compound and its isomers can directly interact with and modulate the activity of various intracellular enzymes and receptors. A notable example is the inhibitory effect of a related compound, (5Z,9Z)-5,9-hexadecadienoic acid, on human topoisomerase I. nih.gov This enzyme plays a crucial role in DNA replication and transcription, and its inhibition can lead to cell cycle arrest and apoptosis. The study revealed that the cis double bond geometry is essential for this inhibitory activity, as related compounds with different bond configurations did not show the same effect. nih.gov This highlights the stereospecificity of such interactions.

Furthermore, CLA isomers have been identified as ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism. nih.gov The (9Z,11E)-CLA isomer, in particular, has been shown to be a potent activator of PPARα. nih.gov This direct binding and activation of a nuclear receptor demonstrates a key mechanism by which these fatty acids can exert their biological effects at the genomic level.

Role in Cellular Signaling and Gene Regulation

Through its interactions with cellular components, this compound can influence a multitude of signaling pathways that are fundamental to cellular homeostasis, including those governing cell growth, programmed cell death (apoptosis), and the inflammatory response.

Several studies have demonstrated the ability of specific CLA isomers to induce apoptosis in cancer cells. The trans-10, cis-12 (t10,c12)-CLA isomer, in particular, has been shown to trigger apoptosis in mammary tumor cells through pathways involving endoplasmic reticulum (ER) stress. nih.gov This process is characterized by the dilatation of the ER lumen and the activation of ER-resident caspase-12. nih.gov

Further investigation into the apoptotic mechanism of t10,c12-CLA has revealed the involvement of the AMP-activated protein kinase (AMPK) pathway. nih.gov Activation of AMPK, a key energy sensor in the cell, can lead to the induction of apoptosis. The study also highlighted the role of oxidative stress in this process, as antioxidants were able to block the apoptotic effects of t10,c12-CLA. nih.gov Additionally, t10,c12-CLA has been found to induce the expression of the pro-apoptotic gene NAG-1 through the activation of activating transcription factor 3 (ATF3). capes.gov.br The inhibition of the IGF-I receptor signaling pathway, including the downstream PI3K/Akt and ERK pathways, has also been implicated in the pro-apoptotic effects of CLA in colon cancer cells. nih.gov

| CLA Isomer | Apoptotic Mechanism | Key Signaling Molecules | Cell Type | Reference |

| trans-10, cis-12 | ER Stress | Caspase-12, CHOP | Mammary Tumor Cells | nih.gov |

| trans-10, cis-12 | AMPK Activation, Oxidative Stress | AMPK, p38 MAPK | Mammary Tumor Cells | nih.gov |

| trans-10, cis-12 | NAG-1 Induction | ATF3, AKT/GSK-3β | Colorectal Cancer Cells | capes.gov.br |

| Mixed Isomers | IGF-IR Downregulation | IGF-IR, PI3K/Akt, ERK | Colon Cancer Cells | nih.gov |

The inflammatory response is a complex biological process that is tightly regulated by a variety of signaling molecules, including eicosanoids. These lipid mediators are derived from the metabolism of polyunsaturated fatty acids by enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). Conjugated linoleic acids, including presumably this compound, can modulate the production and activity of these inflammatory mediators.

Studies have shown that CLA can diminish the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the production of pro-inflammatory mediators. nih.gov This leads to a reduction in the production of nitric oxide and prostaglandin (B15479496) E2. nih.gov The anti-inflammatory effects of CLA are often isomer-specific and can involve the modulation of eicosanoid signaling by reducing the production of inflammatory eicosanoids derived from arachidonic acid. frontiersin.org

The biological effects of this compound are ultimately mediated by its influence on the activity of transcriptional regulatory proteins, which control the expression of a vast array of genes involved in cellular function.

NF-κB: The nuclear factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in the inflammatory response. Several studies have shown that CLA can suppress the activation of NF-κB. nih.govacs.org This inhibitory effect is achieved by preventing the translocation of the p65 subunit of NF-κB into the nucleus. acs.org By inhibiting NF-κB, CLA can downregulate the expression of numerous pro-inflammatory genes. acs.org

PPARγ: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is a key regulator of lipid metabolism and inflammation. Various CLA isomers have been shown to activate PPARγ. nih.govpsu.edu This activation is believed to be a key mechanism behind the anti-inflammatory properties of CLA, as PPARγ activation can suppress the expression of pro-inflammatory genes. nih.gov However, some studies suggest that in certain contexts, CLA's effects may be independent of the PPARγ pathway. nih.gov

Keap1/Nrf2: The Keap1/Nrf2 pathway is a major regulator of the cellular antioxidant response. A related compound, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid, has been shown to activate the Nrf2 pathway by decreasing the levels of its inhibitor, Keap1. nih.gov This leads to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1). nih.gov Some CLA isomers have also been shown to enhance the antioxidant and detoxifying mechanisms via the activation of Nrf2. epa.govnih.gov

HSF-1: There is currently limited direct evidence for the interaction of this compound with Heat Shock Factor 1 (HSF-1).

HDAC: Similarly, direct research on the interaction between this compound and Histone Deacetylases (HDACs) is not readily available. However, some short-chain fatty acids are known to be HDAC inhibitors. acs.org

| Transcriptional Regulator | Effect of Related CLAs | Consequence | Reference |

| NF-κB | Inhibition of p65 nuclear translocation | Decreased expression of pro-inflammatory genes | nih.govacs.org |

| PPARγ | Activation | Modulation of lipid metabolism and inflammation | nih.govpsu.edu |

| Keap1/Nrf2 | Decreased Keap1, Activation of Nrf2 | Increased expression of antioxidant enzymes | nih.govepa.gov |

Specific Bioactivities and Underlying Mechanisms

Research into this compound and its related compounds has begun to uncover a range of specific biological activities. The following sections explore the molecular mechanisms that are believed to be responsible for these effects, from the inhibition of pathogenic biofilms to the modulation of critical cellular enzymes.

Molecular Basis of Biofilm Formation Inhibition in Pathogens

While direct research on the role of this compound in preventing biofilm formation is not extensively documented, the broader class of fatty acids is known to possess such capabilities. The primary mechanism of action for fatty acids as antifungal and antibacterial agents involves their insertion into the lipid bilayer of microbial cell membranes. This disrupts membrane integrity, leading to an uncontrolled release of electrolytes and intracellular proteins, which ultimately causes the disintegration of the cytoplasm. mdpi.com

Furthermore, some polyunsaturated fatty acids are thought to increase the unsaturation ratio of cell membranes, which can lead to the accumulation of intracellular reactive oxygen species (ROS) and a subsequent loss of mitochondrial membrane potential. mdpi.com Given these established mechanisms for other fatty acids, it is plausible that this compound could exert similar effects, representing a promising area for future investigation.

Mechanisms of Antioxidant Activity and Oxidative Stress Mitigation

Nitro-derivatives of conjugated linoleic acids, which include metabolites like 7-nitro-hexadeca-7,9-dienoic acid, have been shown to possess salutary signaling responses, including anti-inflammatory and antioxidant properties. researchgate.net The antioxidant mechanism of these nitro-fatty acids is linked to their ability to upregulate the expression of Nrf2-regulated proteins. researchgate.net Specifically, nitro-conjugated linoleic acid (NO2-CLA) has been observed to induce the expression of Heme Oxygenase 1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO-1) in a dose-dependent manner in macrophage cell lines. researchgate.net This activation of the Nrf2 signaling pathway is a key adaptive response that can protect tissues from oxidative stress. researchgate.net

Investigations into Potential Anti-inflammatory and Anticancer Properties

The anti-inflammatory properties of nitrated fatty acids, including derivatives of this compound, are well-documented. These compounds, such as 7-nitro-hexadeca-7,9-dienoic acid and 10-nitro-hexadeca-7,9-dienoic acid, are metabolites of nitro-conjugated linoleic acid (NO2-CLA). researchgate.netnih.gov Their anti-inflammatory actions are mediated through several key molecular pathways.

One of the primary mechanisms is the attenuation of NF-κB-dependent gene expression. researchgate.net By inhibiting the NF-κB signaling pathway, these compounds can decrease the production of pro-inflammatory cytokines. researchgate.net Simultaneously, they up-regulate Nrf2-regulated proteins, which contributes to their anti-inflammatory and tissue-protective effects. researchgate.net Potential mechanisms for these broad anti-inflammatory responses include the inhibition of neutrophil function, serving as partial agonists for PPARγ, inhibiting cytokine expression by preventing the DNA binding of the p65 subunit of NF-κB, and upregulating phase 2 gene expression through Keap1/Nrf2-dependent pathways. researchgate.net

In the realm of anticancer research, a derivative of 3,5-dihydroxy-2-hexyl this compound, known as Lipstatin, has been identified. chemistry-chemists.com While primarily known for its anti-obesity effects through the inhibition of gastric and pancreatic lipases, a related non-natural nitroalkene has been found to induce DNA damage in triple-negative breast cancer xenografts. researchgate.netchemistry-chemists.com This is achieved by inhibiting the homologous-recombination-mediated repair of DNA double-strand breaks, highlighting a potential mechanism for anticancer activity. researchgate.net

| Compound/Derivative | Observed Anti-inflammatory Effect | Underlying Molecular Mechanism | Reference |

| Nitro-conjugated linoleic acid (NO2-CLA) and its metabolites (including 7-nitro-hexadeca-7,9-dienoic acid) | Attenuation of NF-κB-dependent gene expression | Inhibition of pro-inflammatory cytokine production | researchgate.net |

| NO2-CLA and its metabolites | Upregulation of Nrf2-regulated proteins | Induction of HO-1 and NQO-1 expression | researchgate.net |

| Nitro-fatty acids (general) | Inhibition of neutrophil function, partial agonism of PPARγ | Modulation of inflammatory cell activity and gene transcription | researchgate.net |

Enzymatic Reduction of Nitroalkenes

Electrophilic nitro-fatty acids (NO2-FA) are subject to metabolic processes within the body, one of which is enzymatic reduction. nih.govresearchgate.net This process converts the electrophilic nitroalkene into a non-electrophilic nitroalkane. nih.govresearchgate.net This reduction is a key step in the metabolism of these signaling mediators. Human urine has been found to contain metabolites such as 10-NO2-hexadeca-7,9-dienoic acid and 7-NO2-hexadeca-7,9-dienoic acid, which are dinor metabolites of nitro-conjugated linoleic acid (NO2-CLA). nih.gov The presence of these compounds suggests that they undergo β-oxidation and subsequent metabolic transformations, including enzymatic reduction. nih.gov

Advanced Analytical and Methodological Approaches in Hexadecadienoic Acid Research

Spectroscopic Techniques for Structural Confirmation

Spectroscopy plays a pivotal role in the definitive structural characterization of hexadecadienoic acid isomers. These techniques provide detailed information about the molecular framework, including the connectivity of atoms and the configuration of double bonds.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural analysis of fatty acids, including conjugated isomers of hexadecadienoic acid. researchgate.netunimap.edu.my Both ¹H-NMR and ¹³C-NMR are frequently employed to determine the position and configuration of the conjugated diene system. researchgate.net

In ¹H-NMR spectroscopy, the chemical shifts of the olefinic protons provide clear indications of a conjugated double bond system. For instance, conjugated linoleic acid (CLA), an octadecadienoic acid, shows distinct signals for its four olefinic protons, which contrasts with the single signal observed for the non-conjugated double bonds of linoleic acid. unimap.edu.my The "inner" olefinic protons (e.g., at C-10 and C-11 in a 9,11-isomer) are typically shifted downfield compared to the "outer" olefinic protons (e.g., at C-9 and C-12). aocs.org Furthermore, the geometry of the double bonds influences the chemical shifts, with trans olefinic protons generally appearing downfield from cis protons. aocs.org For example, the ¹H-NMR spectrum of methyl 9(Z),11(E)-octadecadienoate displays four distinct peaks for the olefinic protons, allowing for detailed structural assignment. aocs.org

¹³C-NMR spectroscopy provides complementary information on the carbon skeleton, and together with ¹H-NMR, it allows for the comprehensive identification and quantification of various positional and geometrical isomers present in a sample. aocs.org

Chromatographic Methods for Separation and Identification

Chromatographic techniques are indispensable for the separation and identification of the various isomers of hexadecadienoic acid present in complex mixtures. These methods are often coupled with mass spectrometry for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including the differentiation of hexadecadienoic acid isomers. nih.govnih.gov For GC analysis, fatty acids are typically converted into their more volatile methyl esters (FAMEs). aocs.org The use of long, polar capillary columns in GC allows for the separation of many positional and geometrical isomers. nih.govtaylorfrancis.com

The mass spectrometer, when coupled with GC, provides crucial information for identifying the positions of the double bonds in conjugated fatty acid metabolites. taylorfrancis.com The fragmentation patterns generated by electron impact (EI) ionization can be used to pinpoint the location of the double bonds. For instance, reconstructed mass spectral ion profiles of specific allylic ions can aid in the identification of minor CLA isomers. nih.gov However, it is important to note that derivatization of the fatty acids is often necessary to enhance their thermal stability and volatility for GC-MS analysis. chromatographyonline.com While highly effective, complete resolution of all isomers by GC alone can be challenging. taylorfrancis.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Accurate Mass and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful alternative and complementary technique to GC-MS for the analysis of fatty acids. genedata.com A significant advantage of LC-MS is that it often does not require the derivatization of fatty acids, which can be a laborious and source of variation. chromatographyonline.com

LC-MS methods, particularly those employing reversed-phase chromatography, can effectively separate fatty acids based on their chain length and degree of unsaturation. nih.gov When coupled with a mass spectrometer, typically using electrospray ionization (ESI), it allows for the accurate mass determination of the analytes. nih.govnih.gov This is particularly useful for the analysis of long-chain and very-long-chain fatty acids. nih.gov Targeted metabolomic approaches using LC-MS/MS can quantify a wide range of fatty acids in biological samples with high sensitivity. nih.gov For instance, a method for analyzing 36 different fatty acids in human plasma has been developed, showcasing the capabilities of this technique for clinical and nutritional research. nih.gov

Lipidomic Approaches for Complex Biological Systems

Lipidomics aims to provide a comprehensive and quantitative description of the entire set of lipids (the lipidome) in a biological system. mpi-cbg.de Given the complexity of the lipidome, which includes thousands of individual lipid species, advanced analytical strategies are essential. mpi-cbg.dethermofisher.com

High-Resolution Mass Spectrometry in Lipidome Characterization

High-resolution mass spectrometry (HRMS) has become a vital tool in lipidomics, enabling the accurate determination of the elemental composition of lipids. mpi-cbg.denih.gov This capability is crucial for distinguishing between isobaric lipid species—molecules that have the same nominal mass but different elemental formulas. mpi-cbg.de For example, HRMS can differentiate between diacyl and ether lipids, which differ by a single oxygen atom. nih.gov

When combined with liquid chromatography (LC-HRMS), it provides a powerful platform for the in-depth analysis of complex lipid extracts. genedata.comnih.gov Different chromatographic techniques can be employed; reversed-phase chromatography separates lipids based on their fatty acyl chain composition, while hydrophilic interaction liquid chromatography (HILIC) separates them based on their polar head groups. nih.gov This comprehensive approach allows for a more complete characterization of the lipidome, including the various isomers of hexadecadienoic acid and their incorporation into different lipid classes. The progress in HRMS is continually simplifying and streamlining the molecular characterization of lipidomes, making it an indispensable tool for cell biology and molecular medicine. mpi-cbg.de

Interactive Data Table: Analytical Techniques for Hexadecadienoic Acid Research

| Technique | Abbreviation | Primary Application | Key Information Provided | Derivatization Required? |

| Nuclear Magnetic Resonance | NMR | Structural Confirmation | Position and geometry of double bonds, molecular framework | No |

| Gas Chromatography-Mass Spectrometry | GC-MS | Isomer Separation and Identification | Double bond position, differentiation of isomers | Often |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Accurate Mass and Metabolite Profiling | Accurate mass, quantification of various fatty acids | Not always |

| High-Resolution Mass Spectrometry | HRMS | Lipidome Characterization | Accurate mass, elemental composition, distinction of isobars | Depends on the preceding technique |

Quantitative Analysis of Endogenous Metabolites

The quantitative analysis of endogenous metabolites of hexadeca-7,9-dienoic acid is a complex process that relies on sophisticated analytical techniques to achieve the necessary sensitivity and selectivity. Given the low concentrations at which many lipid metabolites exist in biological matrices, advanced methodologies are essential for accurate measurement. The primary approaches involve hyphenated chromatographic and mass spectrometric techniques, which allow for the separation, identification, and quantification of these compounds.

The quantitative analysis of fatty acid metabolites, including those of this compound, typically involves several key steps: extraction from the biological matrix, derivatization to enhance analytical properties, chromatographic separation, and detection by mass spectrometry. Stable isotope dilution assays (SIDA) are widely regarded as the gold standard for the accurate quantification of endogenous analytes. tum.denih.govhpst.cz This technique involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte of interest at the earliest stage of sample preparation. tum.de This internal standard has nearly identical chemical and physical properties to the endogenous compound, allowing it to account for losses during sample preparation and for matrix effects during mass spectrometric analysis, thereby ensuring high precision and accuracy. nih.govlipidmaps.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of fatty acid metabolites. mdpi.comjsbms.jp Reversed-phase chromatography is commonly employed for the separation of lipids and their derivatives. nih.gov To improve the ionization efficiency and sensitivity of detection of fatty acids, derivatization is often performed. nih.gov For instance, the carboxyl group of the fatty acid can be reacted with a labeling reagent to form a derivative that is more readily ionized.

A common derivatization strategy involves the use of reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid group. mdpi.com The resulting derivatives exhibit significantly improved ionization efficiency in negative-ion electrospray ionization (ESI), leading to lower limits of detection. The use of isotopically labeled derivatization reagents can further enhance the accuracy of quantification. mdpi.com

In a typical LC-MS/MS workflow for the quantitative analysis of this compound metabolites, the mass spectrometer would be operated in multiple reaction monitoring (MRM) mode. jsbms.jpnih.gov This highly selective and sensitive technique involves monitoring a specific precursor-to-product ion transition for each analyte. For each metabolite of this compound, a specific MRM transition would be established, along with a corresponding transition for its stable isotope-labeled internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another well-established and robust technique for the quantitative analysis of fatty acids and their metabolites. nih.govjianhaidulab.com Due to the low volatility of fatty acids, derivatization is a mandatory step to convert them into more volatile and thermally stable compounds suitable for GC analysis. nih.govjianhaidulab.com A widely used derivatization agent is pentafluorobenzyl (PFB) bromide, which reacts with the carboxylic acid to form PFB esters. nih.govlipidmaps.orgnih.gov These derivatives are highly electronegative and can be detected with high sensitivity using negative chemical ionization (NCI) mass spectrometry.

The use of a stable isotope-labeled internal standard is also crucial in GC-MS analysis to ensure accurate quantification. nih.gov The separation of different fatty acid metabolites is achieved on a capillary GC column, and the mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode, where only ions of specific mass-to-charge ratios are monitored.

Illustrative Research Findings

While specific quantitative data for the endogenous metabolites of this compound are not extensively reported in the literature, the table below provides a hypothetical representation of the type of data that would be generated from a quantitative analysis of its hydroxylated and carboxylated metabolites in a biological sample, such as plasma, using an LC-MS/MS-based stable isotope dilution assay. The concentrations are presented for illustrative purposes to demonstrate the output of such an analysis.

| Metabolite | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration (ng/mL) |

| Hydroxy-hexadecadienoic acid | 8.5 | 267.2 | 183.1 | 1.2 ± 0.3 |

| Dihydroxy-hexadecadienoic acid | 7.2 | 283.2 | 199.1 | 0.5 ± 0.1 |

| Carboxy-pentadecadienoic acid | 6.8 | 269.2 | 225.2 | 0.8 ± 0.2 |

This table is for illustrative purposes only and does not represent actual experimental data.

Structure Activity Relationship Sar Studies and Future Directions

Elucidating the Influence of Structural Modifications on Bioactivity

The biological effects of fatty acids are intricately linked to their molecular architecture. For hexadeca-7,9-dienoic acid, key structural elements like the position and configuration of its double bonds, the length of its carbon backbone, and the presence of any functional groups are critical determinants of its bioactivity.

Positional isomers of hexadecadienoic acid, such as 9-cis,12-cis-hexadecadienoic acid (16:2n-4), have been identified in plant seed oils. nih.gov The differing placement of the double bonds leads to distinct physical and chemical properties, which would invariably alter their biological activity. For instance, conjugated diene systems, like that in this compound, often exhibit unique electronic properties that can contribute to specific bioactivities, such as antioxidant effects, which may differ from non-conjugated isomers like hexadeca-7,10-dienoic acid. The synthesis of various positional isomers, such as hexadeca-8,10-dienoic acid, has been reported, providing the necessary tools for comparative biological evaluations. rsc.org

Studies on other dienoic acids, like the isomers of linoleic acid, have shown that positional and geometric isomerism can have profound biological consequences. nih.gov For example, conjugated linoleic acids (CLAs) exhibit a range of health benefits not seen with the non-conjugated linoleic acid. This strongly suggests that the specific arrangement of double bonds in this compound is a key factor in its bioactivity profile.

Table 1: Comparison of Hexadecadienoic Acid Isomers

| Feature | This compound | Hexadeca-7,10-dienoic acid | 9,12-Hexadecadienoic acid |

| Double Bond Position | 7, 9 (Conjugated) | 7, 10 (Non-conjugated) | 9, 12 (Non-conjugated) |

| Potential Impact | Unique electronic properties, potential for specific receptor binding and antioxidant activity. | Different spatial conformation, potentially altered membrane fluidity and enzyme interactions. | Found in certain plant species, its distinct structure implies a different metabolic pathway and biological role. nih.gov |

The length of the fatty acid's carbon chain is a well-established modulator of its physicochemical properties and biological activity. nih.govnih.gov Generally, as the carbon chain length increases, properties such as hydrophobicity increase, while aqueous solubility decreases. nih.gov This can significantly impact how the fatty acid is absorbed, transported, and metabolized in the body. nih.gov

Shorter-chain fatty acids are often more readily absorbed and metabolized for energy, while longer-chain fatty acids are typically incorporated into cellular membranes or stored. nih.gov Studies on various fatty acids have demonstrated that altering the chain length can affect their efficacy in different biological contexts, such as their use in drug delivery systems or their antimicrobial activity. nih.govresearchgate.net For instance, the efficiency of esterification reactions, a common process in lipid metabolism and industrial applications, has been shown to decrease with an increase in the carbon chain length of the fatty acid. researchgate.net

The introduction of substituents onto the fatty acid backbone is a powerful strategy for modifying its bioactivity. This can range from simple additions, like hydroxyl or methyl groups, to the attachment of more complex moieties. The function of vitamin K, for example, involves the addition of a carboxylic acid group to glutamate (B1630785) residues in proteins, a process that is critical for blood coagulation. wikipedia.org This highlights how a specific substituent can bestow a highly specialized biological function.

Design and Synthesis of Bioactive Analogues with Targeted Activities

The design and synthesis of novel analogues of this compound represent a promising avenue for developing new therapeutic agents. By leveraging the foundational knowledge from SAR studies, chemists can create modified versions of the parent compound with enhanced potency, selectivity, and improved pharmacokinetic properties.

The synthesis of fatty acid analogues is a well-established field, with various methods available to introduce structural diversity. These can include altering the carbon chain, modifying the carboxylic acid head group, or introducing different functional groups along the chain. For example, the synthesis of fatty acid-derived polymers through methods like thiol-ene click reactions has been explored. researchgate.net

A key area of interest is the development of fatty acid analogues as anticancer agents. Since cancer cells often exhibit altered lipid metabolism, targeting enzymes involved in fatty acid synthesis, such as Fatty Acid Synthase (FASN), is a viable strategy. digitellinc.com Researchers have designed and synthesized molecules that mimic fatty acids to inhibit these enzymes, thereby selectively targeting cancer cells. digitellinc.com

Another approach involves conjugating fatty acids to other bioactive molecules, such as peptides, to enhance their therapeutic properties. researchgate.net Attaching a fatty acid tail can improve the stability and membrane-penetrating capabilities of antimicrobial peptides, leading to more potent action against bacteria. researchgate.net

Table 2: Strategies for the Design of Bioactive Fatty Acid Analogues

| Strategy | Rationale | Potential Application |

| Chain Modification | To optimize hydrophobicity, membrane interaction, and metabolic stability. | Development of drugs with improved oral absorption and targeted delivery. nih.gov |

| Functional Group Addition | To introduce new binding interactions or reactive sites for targeted enzyme inhibition. | Creation of selective enzyme inhibitors for diseases like cancer. digitellinc.com |

| Conjugation to Peptides/Drugs | To enhance the stability, delivery, and efficacy of the conjugated molecule. | Improving the potency of antimicrobial peptides or the targeting of anticancer drugs. researchgate.net |

| Isosteric Replacement | To replace the carboxylic acid group with other acidic moieties to improve pharmacokinetic profiles. | Design of analogues with better metabolic stability and reduced side effects. |

Comparative Biological Activity Studies with Related Unsaturated Fatty Acids

To fully understand the therapeutic potential of this compound, it is essential to compare its biological activities with those of other, more well-characterized unsaturated fatty acids. These comparative studies can help to identify unique properties and potential advantages of the this compound structure.

For example, a comparison with omega-3 and omega-6 fatty acids would be particularly insightful. Omega-6 fatty acids are generally considered pro-inflammatory, while omega-3 fatty acids exhibit anti-inflammatory properties. nih.gov Determining where this compound falls on this spectrum would be a critical step in guiding its potential therapeutic applications.

The insights gained from these comparative analyses will be invaluable for positioning this compound and its analogues within the broader landscape of bioactive lipids and for identifying the most promising therapeutic niches for further development.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural elucidation of Hexadeca-7,9-dienoic acid, and how do double bond positions influence spectral data?

- Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for structural determination. Double bond positions (e.g., 7,9 vs. 5,9) significantly alter fragmentation patterns in GC-MS and chemical shifts in NMR. For example, cis/trans configurations can be distinguished via coupling constants in H-NMR, while C-NMR identifies carbon environments near double bonds. Comparative studies of marine-derived dienoic acids highlight these spectral nuances .

Q. What are the known natural sources of this compound, and how do extraction methods impact yield?

- Answer : this compound is primarily reported in marine organisms, such as sponges (e.g., Chondrilla nucula). Extraction methods like solvent partitioning (e.g., methanol-chloroform mixtures) and column chromatography (silica gel) are commonly used. Optimization of temperature and solvent polarity during extraction can improve yield, as demonstrated in studies of structurally similar epoxy-dienoic acids .

Q. How does the number and position of double bonds in unsaturated fatty acids correlate with antimicrobial activity?

- Answer : Increased unsaturation enhances antibacterial potency by disrupting microbial membrane integrity. For instance, 7,10-epoxy-octadeca-7,9-dienoic acid (a structural analog) shows stronger activity against methicillin-resistant Staphylococcus aureus (MRSA) than saturated counterparts. Positional isomers (e.g., 5,9 vs. 7,9) may alter lipid packing in bacterial membranes, affecting efficacy .

Advanced Research Questions

Q. How can catalytic synthesis methods be optimized to produce this compound derivatives with enhanced bioactivity?

- Answer : Heteroatom-doped catalysts (e.g., N-CuOx) enable efficient oxidative coupling of alkynes under mild conditions, as shown for hexadeca-7,9-diyne synthesis. Tailoring reaction parameters (temperature, solvent) and introducing functional groups (e.g., phenyl substituents) can improve yield and bioactivity. π-π stacking interactions, as observed in phenyl-substituted analogs, may enhance DNA binding and topoisomerase inhibition .

Q. What experimental approaches validate the antimicrobial mechanisms of this compound against resistant strains?

- Answer : Minimum inhibitory concentration (MIC) assays and time-kill curves are standard. Synergy studies with β-lactam antibiotics (e.g., oxacillin) can reveal adjuvant potential. Crude extracts of related epoxy-dienoic acids retain activity, suggesting that purification costs can be minimized without sacrificing efficacy. Mechanistic insights include membrane permeabilization assays and genetic profiling of resistant mutants .

Q. How do π-π interactions between unsaturated fatty acids and biomolecules influence their bioactivity?

- Answer : Phenyl-substituted dienoic acids exhibit enhanced DNA interaction via π-π stacking with nucleotide bases (e.g., adenine). For this compound, computational docking studies could model its interaction with enzymes like topoisomerases or fatty acid synthases. Experimental validation via surface plasmon resonance (SPR) or fluorescence quenching assays is recommended .

Methodological and Data Analysis Questions

Q. How should researchers address contradictions in reported bioactivity data for unsaturated fatty acids?

- Answer : Conduct comparative studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Variables like microbial strain variability, purity of compounds, and assay conditions (pH, temperature) must be controlled. Meta-analyses of marine fatty acid studies reveal that structural heterogeneity (chain length, double bond position) accounts for most discrepancies .

Q. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity studies?

- Answer : Logistic regression models (e.g., probit analysis) quantify EC₅₀ values, while ANOVA identifies significant differences between treatment groups. For synergy studies, the fractional inhibitory concentration index (FICI) is widely used. Open-source tools like R or GraphPad Prism facilitate reproducible data analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.